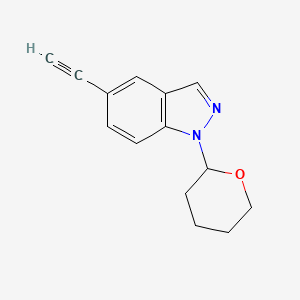

5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

BenchChem offers high-quality 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethynyl-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-2-11-6-7-13-12(9-11)10-15-16(13)14-5-3-4-8-17-14/h1,6-7,9-10,14H,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPATBVOSBLBPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Technical Whitepaper: Strategic Utility of 5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Executive Summary & Molecular Architecture

5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole represents a sophisticated "linchpin" intermediate in modern medicinal chemistry. It is not merely a building block but a bifunctional scaffold designed to solve specific synthetic challenges in the development of Tyrosine Kinase Inhibitors (TKIs) and "Click Chemistry" libraries.

Its architecture serves two distinct strategic functions:

-

The THP (Tetrahydropyranyl) Moiety: A robust protecting group for the indazole N1-nitrogen. It masks the acidic proton (pKa ~14), preventing catalyst poisoning during metal-catalyzed cross-couplings and increasing solubility in non-polar organic solvents.

-

The 5-Ethynyl Handle: A reactive "warhead" positioned for Sonogashira couplings or Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC). This position is critical for extending the pharmacophore into the solvent-exposed regions of kinase ATP-binding pockets.

Physicochemical Profile

Note: As a specialized intermediate, specific experimental melting points are often proprietary. The data below represents calculated values and field-observed characteristics for this class of protected indazoles.

| Property | Value / Description | Significance |

| Molecular Formula | C₁₄H₁₄N₂O | Core stoichiometry. |

| Molecular Weight | 226.28 g/mol | Low MW allows for significant elaboration while adhering to Lipinski's Rule of 5. |

| Predicted LogP | ~3.2 - 3.5 | The THP group significantly increases lipophilicity compared to the parent indazole (LogP ~2.5), facilitating organic extraction. |

| Appearance | Off-white to pale yellow solid | Typical of conjugated nitrogen heterocycles; color deepens upon oxidation. |

| Solubility | High: DCM, THF, EtOAc, DMFLow: Water, Hexanes | THP confers excellent solubility in aprotic solvents required for Pd-catalyzed couplings. |

| Stability | Base: HighAcid: Low (Labile) | Stable to basic workups (K₂CO₃, NaOH); rapidly deprotected by HCl, TFA, or PPTS. |

Synthetic Route & Optimization

The synthesis of this compound is a convergent workflow requiring strict control of regioselectivity during the protection step and oxygen-free conditions during the coupling step.

Workflow Logic (DOT Visualization)

Figure 1: Step-wise synthetic pathway transforming 5-bromoindazole to the target ethynyl derivative.

Detailed Protocol

Step 1: N1-Protection (Regiocontrol)

-

Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (PTSA).

-

Protocol: Dissolve 5-bromo-1H-indazole (1.0 equiv) in anhydrous DCM. Add DHP (1.5 equiv) and catalytic PTSA (0.05 equiv). Stir at RT for 4 hours.

-

Critical Insight: Indazoles have tautomeric nitrogens (N1 vs N2). Under thermodynamic control (DCM/PTSA), the N1-THP isomer is favored (>90%) due to steric and electronic factors. Monitor via TLC (Hex:EtOAc 3:1); the product moves to a higher Rf (~0.6).

Step 2: Sonogashira Coupling

-

Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₂Cl₂, CuI, Et₃N.

-

Protocol:

-

Degas a solution of 5-bromo-1-THP-indazole in DMF/Et₃N (3:1) with Argon for 15 mins.

-

Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).

-

Add TMSA (1.2 equiv) dropwise.

-

Heat to 70°C for 6-12 hours.

-

-

Mechanism: The Pd(0) oxidative addition inserts into the C-Br bond. The THP group prevents the nitrogen from coordinating to Palladium, which would otherwise kill the catalyst cycle [1].

Step 3: Desilylation

-

Reagents: K₂CO₃, Methanol.

-

Protocol: Treat the TMS-intermediate with K₂CO₃ (2.0 equiv) in MeOH at RT for 1 hour.

-

Validation: Disappearance of the TMS peak (~0.2 ppm) in ¹H NMR.

Reactivity Profile: The "Why" Behind the Molecule

This molecule is designed to be a "masked" reagent. Understanding its reactivity profile is crucial for downstream applications.

A. The THP "Mask" (Acid Sensitivity)

The THP group is an acetal. It is stable to the basic conditions of the Sonogashira coupling and subsequent nucleophilic attacks but collapses instantly in acid.

-

Deprotection Mechanism:

-

Protonation of the exocyclic oxygen.

-

Ring opening to form an oxocarbenium ion and the free indazole.

-

Hydrolysis of the oxocarbenium byproduct.

-

-

Reagent Choice:

-

Standard: 4M HCl in Dioxane (Fast, quantitative).

-

Mild: PPTS in EtOH (Slower, preserves sensitive functional groups).

-

B. The Ethynyl "Warhead"

The terminal alkyne is the primary conjugation site.

-

Click Chemistry: Reacts with azides (R-N₃) using Cu(I) to form 1,2,3-triazoles. This is widely used in Fragment-Based Drug Discovery (FBDD) to link the indazole core to solubility-enhancing tails [2].

-

Sonogashira II: Can be coupled again with a different aryl halide to create asymmetric bis-aryl alkynes.

Experimental Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized material, the following analytical checkpoints must be met.

Checkpoint 1: NMR Characterization

-

¹H NMR (400 MHz, CDCl₃):

-

THP Region: Multiplets at 1.6–2.5 ppm (6H), and the characteristic anomeric proton (N-CH-O) at ~5.7 ppm (dd).

-

Alkyne Proton: A sharp singlet at ~3.1–3.2 ppm.

-

Aromatic Region: Indazole protons (H3, H4, H6, H7) between 7.4–8.0 ppm.

-

-

¹³C NMR: Look for the alkyne carbons at ~76 ppm and ~83 ppm.

Checkpoint 2: Reaction Monitoring

-

TLC System: Hexane:EtOAc (4:1).

-

Visualization: UV (254 nm). The product will be UV active.

-

Stain: Anisaldehyde stain will turn the THP moiety a distinctive reddish/purple upon heating.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience. (Refer to Chapter on Protection for the Hydroxyl Group/N-Heterocycles).

-

BenchChem Protocols. (2025). Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole.[1] Link

Sources

Solubility Profile of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in Organic Solvents

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a substituted indazole derivative of interest in modern drug discovery. While specific solubility data for this compound is not widely published, this document, authored from the perspective of a Senior Application Scientist, outlines the theoretical principles, strategic considerations, and detailed experimental protocols necessary for its determination. We delve into the structural components of the molecule, predicting their influence on solubility, and present a robust, self-validating methodology for generating a reliable solubility profile across a panel of relevant organic solvents. This guide is intended for researchers, chemists, and formulation scientists engaged in the preclinical development of heterocyclic drug candidates.

Introduction to the Molecule and its Physicochemical Context

The Indazole Scaffold in Medicinal Chemistry

Indazole, a fused aromatic heterocycle comprising a benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3] The unique electronic and structural features of the indazole nucleus allow it to serve as a versatile pharmacophore, engaging with a variety of biological targets.[4] The thermodynamic stability of the 1H-indazole tautomer over the 2H-form is a key consideration in its synthesis and biological function.[5][6]

Structural Analysis of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

A thorough understanding of the molecule's structure is the first step in predicting its solubility behavior.[7] The target compound can be deconstructed into three key components:

-

The Indazole Core: A rigid, aromatic, and relatively nonpolar bicyclic system. The nitrogen atoms introduce some capacity for hydrogen bonding, primarily as acceptors.

-

The 5-ethynyl Group: A small, linear, and lipophilic functional group that increases the nonpolar character of the molecule.

-

The 1-(tetrahydro-2H-pyran-2-yl) (THP) Group: A bulky, non-aromatic cyclic ether. The THP group is commonly used as a protecting group for the N-H of the indazole.[8] While it removes the hydrogen bond donating capacity of the parent indazole, the ether oxygen can act as a hydrogen bond acceptor. Its presence significantly increases the steric bulk and can influence crystal packing, which in turn affects solubility.[9][10] The introduction of such protecting groups can also modify polarity and volatility.[10]

This combination of a planar aromatic core with a bulky, flexible THP group and a lipophilic ethynyl moiety suggests a complex solubility profile that will be highly dependent on the specific nature of the solvent.

The Critical Role of Solubility in Drug Development

Solubility is a foundational property that must be characterized early in the drug discovery process.[11] Poor solubility can lead to numerous downstream challenges, including:

-

Inconsistent results in biological assays.[12]

-

Difficulties in purification and crystallization.[13]

-

Challenges in developing oral formulations with adequate bioavailability.[14]

-

Requirement for complex and costly formulation strategies.

Therefore, establishing a comprehensive solubility profile in a range of pharmaceutically relevant organic solvents is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic development planning.[11][15]

The Theoretical Framework of Solubility

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

When discussing solubility, it is essential to distinguish between two key concepts: thermodynamic and kinetic solubility.[16][17]

-

Thermodynamic Solubility is the true equilibrium concentration of a solute in a solvent at a specific temperature and pressure, in the presence of excess solid.[15] This value represents the most stable state and is crucial for formulation development and regulatory filings.[18] The "shake-flask" method is the gold standard for its determination.[19]

-

Kinetic Solubility is the concentration at which a compound precipitates from a solution when that solution is prepared by adding a concentrated stock (typically in DMSO) to an aqueous buffer.[11] It is a measure of a compound's tendency to remain in a supersaturated state and is often used in high-throughput screening during early discovery to quickly rank compounds.[15]

For the purpose of process development and pre-formulation, thermodynamic solubility is the more relevant and reliable parameter , and it will be the primary focus of this guide.

Fundamental Solute-Solvent Interactions

The dissolution of a solid in a liquid is governed by the balance of energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.[20] The solubility of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole will be dictated by its ability to interact with solvents through:

-

Van der Waals forces: Arising from the nonpolar indazole, ethynyl, and THP hydrocarbon portions. These will be dominant in nonpolar solvents.

-

Dipole-dipole interactions: Due to the polar character of the N-N bond in the pyrazole ring and the C-O-C ether linkage in the THP group.

-

Hydrogen bonding: The molecule primarily acts as a hydrogen bond acceptor at its nitrogen and oxygen atoms. Protic solvents (like alcohols) can donate hydrogen bonds to these sites, enhancing solubility.[21]

The interplay of these factors determines the overall solubility profile. A solvent that can effectively engage with the molecule's diverse structural features will be a better solvent.

Caption: Fig 1. Solute-solvent interaction map for the target compound.

Strategic Selection of Organic Solvents

A well-chosen solvent panel is essential for building a useful solubility profile. The panel should span a range of polarities and hydrogen bonding capabilities to probe the compound's behavior comprehensively.

Recommended Solvent Panel for Initial Screening

The following table provides a recommended list of solvents for initial screening, categorized by their properties. This selection covers a broad chemical space relevant to pharmaceutical processing.

| Solvent | Class | Dielectric Constant (20°C) | Boiling Point (°C) | Rationale for Inclusion |

| Methanol | Polar Protic | 32.7 | 65 | Smallest alcohol, strong H-bond donor/acceptor. |

| Ethanol | Polar Protic | 24.5 | 78 | Common recrystallization and formulation solvent. |

| Isopropanol | Polar Protic | 19.9 | 82 | Less polar alcohol, common processing solvent. |

| Acetonitrile | Polar Aprotic | 37.5 | 82 | High polarity, H-bond acceptor, common in HPLC. |

| Acetone | Polar Aprotic | 20.7 | 56 | Common washing/crystallization solvent. |

| Ethyl Acetate | Polar Aprotic | 6.0 | 77 | Medium polarity ester, common extraction solvent. |

| Dichloromethane | Polar Aprotic | 9.1 | 40 | Chlorinated solvent for less polar compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Cyclic ether, good for dissolving larger molecules. |

| Toluene | Nonpolar | 2.4 | 111 | Aromatic solvent, probes π-stacking interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Highly polar, powerful solvent for initial stock prep. |

Experimental Determination of Thermodynamic Solubility

Protocol: Equilibrium Shake-Flask Method

This protocol describes the definitive method for determining thermodynamic solubility. Its design ensures that equilibrium is reached and that the measurement is of the most stable solid form.[19]

Objective: To determine the equilibrium solubility of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in a panel of organic solvents at a controlled temperature (e.g., 25°C).

Materials:

-

5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (confirmed purity >98%).

-

Selected organic solvents (HPLC grade or equivalent).

-

Glass vials (e.g., 4 mL) with Teflon-lined screw caps.

-

Orbital shaker with temperature control.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE, check for compatibility).

-

Calibrated analytical balance.

-

Volumetric flasks and pipettes.

-

HPLC system with a suitable detector (e.g., UV-Vis).

Procedure:

-

Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point of ~10-20 mg is typical.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C) and moderate agitation (e.g., 150 rpm).

-

Scientist's Note: An equilibration time of 24-48 hours is recommended. This allows the system to reach a true thermodynamic equilibrium. Shorter times risk measuring the solubility of a metastable form, leading to an overestimation of the true solubility.[16]

-

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the solid to settle. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Trustworthiness Check: This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.[22]

-

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a chemically compatible syringe filter into a clean vial for analysis.

-

Scientist's Note: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter material.

-

-

Dilution & Analysis: Prepare an accurate dilution of the filtrate with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard calibration curve.

-

Confirmation of Saturation: After sampling, visually inspect the original vial to confirm that excess, undissolved solid remains. If no solid is present, the experiment is invalid for that solvent and must be repeated with more starting material.

Caption: Fig 2. Workflow for the equilibrium shake-flask solubility assay.

Data Presentation and Interpretation

Summarizing Quantitative Solubility Data

All determined solubility values should be compiled into a clear, concise table. This allows for easy comparison across different solvent systems and provides a comprehensive overview at a glance.

Table 1: Example Solubility Profile for 5-ethynyl-1-(THP)-1H-indazole at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (µM) | Qualitative Descriptor |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Isopropanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Tetrahydrofuran | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Toluene | Nonpolar | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |

| Dimethyl Sulfoxide | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

Note: Qualitative descriptors (e.g., Very Soluble, Freely Soluble) should be based on a standardized system, such as that provided by the U.S. Pharmacopeia (USP).

Interpreting the Profile

Based on the structural analysis, we can hypothesize a potential solubility profile. High solubility is expected in polar aprotic solvents like THF, Acetone, and Dichloromethane, which can effectively interact with the entire molecule. Moderate to good solubility is likely in polar protic solvents like alcohols, where hydrogen bonding with the ether and indazole nitrogens is possible. The lowest solubility is anticipated in highly nonpolar solvents like hexanes (not tested here) and potentially in aromatic solvents like toluene, where the bulky, non-planar THP group may disrupt efficient crystal packing without offering strong compensatory solute-solvent interactions.

This experimentally derived profile provides actionable intelligence for:

-

Process Chemistry: Selecting optimal solvents for reaction, workup, and purification.

-

Crystallization Development: Identifying suitable solvent/anti-solvent systems for controlling polymorphism and crystal habit.[20][23]

-

Formulation Science: Guiding the selection of excipients and vehicle systems for preclinical and clinical studies.

Conclusion

This technical guide has established a comprehensive, scientifically rigorous framework for determining and understanding the solubility profile of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in organic solvents. By integrating theoretical principles with a detailed, validated experimental protocol, researchers can generate the high-quality data necessary to make informed decisions throughout the drug development pipeline. The resulting solubility profile is a cornerstone of the compound's overall physicochemical characterization, directly impacting its potential for successful advancement as a therapeutic candidate.

References

-

Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available at: [Link]

-

Organic Chemistry Portal. 2H-Indazole synthesis. Available at: [Link]

-

Wikipedia. Indazole. Available at: [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

-

Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

-

ResearchGate. (2025, August 10). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Available at: [Link]

-

Ali, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(2), 437. Available at: [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Organic Chemistry Portal. Protective Groups. Available at: [Link]

-

ACS Publications | Molecular Pharmaceutics. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Available at: [Link]

-

Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. Available at: [Link]

-

Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]

-

World Health Organization (WHO). Annex 4: Guidance on the design and conduct of biopharmaceutics classification system-based biowaiver studies. Available at: [Link]

-

Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1011-1016. Available at: [Link]

-

ResearchGate. (2025, August 7). Chapter 4 Solvent design for crystallization of pharmaceutical products. Available at: [Link]

-

Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

-

ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]

-

SciSpace. Organic solvents in the pharmaceutical industry. Available at: [Link]

-

ACS Publications | Crystal Growth & Design. (2023, July 17). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Available at: [Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Indazole - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. learninglink.oup.com [learninglink.oup.com]

- 9. Protective Groups [organic-chemistry.org]

- 10. labinsights.nl [labinsights.nl]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. raytor.com [raytor.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. researchgate.net [researchgate.net]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. who.int [who.int]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 23. pubs.acs.org [pubs.acs.org]

Synthetic pathways for producing 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

An In-depth Technical Guide to the Synthetic Pathways for 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure found in numerous therapeutic agents, and the introduction of an ethynyl group at the C-5 position offers a versatile handle for further molecular elaboration via reactions such as cross-coupling and click chemistry.[1][2][3] This document, intended for researchers, chemists, and drug development professionals, details the strategic considerations, reaction mechanisms, and step-by-step experimental protocols for the synthesis of this target molecule. Key transformations, including the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group and the subsequent palladium-catalyzed Sonogashira cross-coupling reaction, are discussed in depth.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of contemporary drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore capable of engaging with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into drugs for various indications, including anti-inflammatory, anti-cancer, and anti-emetic applications.[2][3]

The target molecule, 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, incorporates two critical functionalities:

-

The 5-Ethynyl Group: This terminal alkyne is not merely a structural component but a highly functional chemical handle. It is a prime substrate for Sonogashira couplings, Glaser couplings, and, most notably, copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition ("click chemistry"), enabling the facile conjugation of the indazole core to other molecules.

-

The N-1 Tetrahydropyranyl (THP) Group: Protection of the indazole N-H proton is essential for many synthetic transformations. The THP group is an ideal choice as it forms a stable acetal that is robust under the basic, organometallic, and reductive conditions frequently employed in complex syntheses, including the Sonogashira reaction.[4][5] Its introduction is straightforward, and it can be readily removed under mild acidic conditions.[6][7]

This guide elucidates a reliable and efficient synthetic approach, breaking down the process into a logical sequence of well-established chemical transformations.

Retrosynthetic Analysis and Strategic Planning

A sound synthetic strategy begins with a logical retrosynthetic analysis. The target molecule can be disconnected at the C5-alkyne bond, pointing to a cross-coupling reaction as the key bond-forming step.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals a three-step forward synthesis strategy:

-

Preparation of a 5-Halo-1H-indazole: Starting from a commercially available precursor like 5-amino-1H-indazole or 5-bromo-1H-indazole. 5-iodo-1H-indazole is often preferred due to its higher reactivity in subsequent cross-coupling reactions.[8][9]

-

N-1 Protection: Regioselective protection of the indazole nitrogen with a THP group to prevent side reactions and improve solubility.

-

Sonogashira Cross-Coupling: Palladium and copper co-catalyzed reaction between the 5-halo-1-(THP)-1H-indazole and a terminal alkyne to install the ethynyl moiety.

Forward Synthesis Pathway: A Step-by-Step Elucidation

The forward synthesis executes the strategy derived from the retrosynthetic analysis. The pathway is modular, allowing for adjustments in reagents and conditions based on available starting materials and desired scale.

Caption: Forward synthesis workflow diagram.

Step 1: Preparation of the 5-Halo-1H-indazole Intermediate

The synthesis can commence from several commercially available indazoles. While 5-bromo-1H-indazole is a viable starting material, converting a more accessible precursor like 5-amino-1H-indazole to the more reactive 5-iodo-1H-indazole via a Sandmeyer-type reaction is often advantageous.[10]

Rationale: Aryl iodides undergo oxidative addition to the palladium(0) catalyst faster than aryl bromides, often allowing for milder reaction conditions (lower temperatures, shorter reaction times) in the subsequent Sonogashira coupling.[8][9]

Step 2: Regioselective N-1 Protection with Dihydropyran (DHP)

The protection of the indazole nitrogen is a critical step. Indazoles can be alkylated at either the N-1 or N-2 position. For many applications, thermodynamic control is desired to yield the more stable N-1 isomer.[11]

Causality Behind Experimental Choice: The use of an acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH), with 3,4-dihydro-2H-pyran (DHP) in an aprotic solvent like dichloromethane (DCM) regioselectively yields the N-1 protected product.[4][12] The reaction proceeds via protonation of DHP to form a resonance-stabilized oxocarbenium ion, which is then attacked by the N-1 nitrogen of the indazole. This method avoids the formation of N-2 isomers that can occur under strongly basic conditions.[13]

Step 3: The Sonogashira Cross-Coupling Reaction

This reaction is the cornerstone of the synthesis, forming the key C(sp²)-C(sp) bond.[8][14] It involves the coupling of the 5-halo-1-(THP)-1H-indazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) salt.

Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles.

Caption: Simplified Sonogashira catalytic cycles.

-

Palladium Cycle: An active Pd(0) species undergoes oxidative addition with the aryl halide (5-halo-1-(THP)-indazole).

-

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the acetylenic group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

Experimental Consideration: Using trimethylsilylacetylene (TMSA) is a common and practical choice. The TMS group acts as a protecting group for the terminal alkyne, preventing self-coupling (Glaser coupling). It is then easily removed in a subsequent step or in situ using a mild base like potassium carbonate in methanol.

Detailed Experimental Protocols

The following protocols are representative procedures synthesized from established methodologies.[4][10][15] Researchers should perform their own optimization and safety assessments.

Protocol 1: Synthesis of 5-Iodo-1H-indazole

-

Reagents:

-

5-Amino-1H-indazole (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂, 1.05 eq)

-

Potassium Iodide (KI, 4.0 eq)

-

Ethyl Acetate, Sodium Thiosulfate Solution (10%), Brine

-

-

Procedure:

-

Suspend 5-amino-1H-indazole in a mixture of water and ice in a reaction vessel.

-

Add concentrated HCl and cool the mixture to 0 to -5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the internal temperature below 2 °C. Stir for an additional 15-20 minutes.

-

To this diazonium salt solution, add a pre-cooled aqueous solution of KI dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 1-2 hours until gas evolution ceases.

-

Cool the reaction to room temperature and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 10% sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization or column chromatography to yield 5-iodo-1H-indazole.[10]

-

Protocol 2: Synthesis of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

Reagents:

-

5-Bromo-1H-indazole (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP, 1.5 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq)

-

Dichloromethane (DCM), Saturated Sodium Bicarbonate Solution, Brine

-

-

Procedure:

-

Dissolve 5-bromo-1H-indazole in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add p-TsOH·H₂O to the solution and stir for 5 minutes.

-

Add DHP dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring for completion by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The resulting crude oil or solid, 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, can often be used in the next step without further purification.[15]

-

Protocol 3: Synthesis of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

Reagents:

-

5-Bromo-1-(THP)-1H-indazole (1.0 eq) or 5-Iodo-1-(THP)-1H-indazole

-

Ethynyltrimethylsilane (TMS-acetylene, 1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

-

Copper(I) iodide (CuI, 0.06 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as solvent and base

-

Potassium Carbonate (K₂CO₃, 3.0 eq)

-

Methanol (MeOH)

-

-

Procedure:

-

To a solution of 5-halo-1-(THP)-1H-indazole in Et₃N, add TMS-acetylene, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

-

Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude residue in methanol. Add potassium carbonate and stir at room temperature for 1-2 hours to effect desilylation.

-

Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by silica gel column chromatography to obtain 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

-

Data Summary

The successful synthesis of the target compound and its key intermediates should be confirmed by standard analytical techniques.

| Compound | Step | Typical Yield (%) | Expected M/z [M+H]⁺ | Key ¹H NMR Signals (δ, ppm, CDCl₃) |

| 5-Iodo-1H-indazole | 1 | 85-95% | 245.0 | ~8.1 (s), ~7.9 (d), ~7.3 (d), Broad NH |

| 5-Bromo-1-(THP)-1H-indazole | 2 | 90-98% | 281.0/283.0 | ~8.1 (s), ~7.5 (m), 5.7-5.8 (dd), 3.7-4.1 (m), 1.6-2.2 (m) |

| 5-Ethynyl-1-(THP)-1H-indazole | 3 | 70-85% | 227.1 | ~8.0 (s), ~7.6 (m), 5.7-5.8 (dd), 3.7-4.1 (m), ~3.1 (s, alkyne-H), 1.6-2.2 (m) |

Note: Yields and spectral data are representative and may vary based on specific reaction conditions and purity of reagents.

Conclusion

The synthesis of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a robust and reproducible process grounded in fundamental organic chemistry principles. The pathway described herein, centered around the strategic protection of the indazole nitrogen followed by a highly efficient Sonogashira cross-coupling, provides a reliable route to this valuable synthetic intermediate. By understanding the rationale behind the choice of reagents and reaction conditions—from the regioselective N-1 protection to the catalytic mechanism of the C-C bond formation—researchers can confidently employ this methodology to access a versatile platform for the development of novel indazole-based compounds in pharmaceutical and materials science research.

References

- Zhu, J., et al. (2018).

- Thatipally, S., et al. (n.d.). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry.

- Cea, V., et al. (2010).

- Gao, Y., et al. (2013). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. Journal of Medicinal Chemistry.

- (2006). Methods for preparing indazole compounds.

- (n.d.). 5-Iodo-1H-indazole synthesis. ChemicalBook.

- (2018). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.

- (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.

- (n.d.). Synthesis routes of 5-bromo-1H-indazole. Benchchem.

- (n.d.). 5-ETHYNYL-1H-INDAZOLE. Fluorochem.

- Gaikwad, D. D., et al. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole. Der Pharma Chemica.

- (n.d.). 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. CymitQuimica.

- (n.d.). 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. J&K Scientific.

- (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal.

- Dudley, G. B., et al. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules.

- (n.d.). METHYL 5-BROMO-1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE-3-CARBOXYLATE.

- (n.d.). Sonogashira coupling. Wikipedia.

- (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carbaldehyde. Sigma-Aldrich.

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry.

- Albericio, F., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal.

- (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

- de la Torre, A., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis.

- Cea, V., et al. (2010).

- (n.d.). 5-Ethynyl-1H-indazole. Sigma-Aldrich.

- (2006). Methods of preparing indazole compounds.

- (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.

- Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- (n.d.). 5-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole. PubChem.

- Giraud, F., et al. (n.d.).

- (2024). Sonogashira Coupling. Chemistry LibreTexts.

- Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.

- Nasiri, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.

- Hariyanti, et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia.

- (2024). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry.

- (2026). 5-Ethynyl-1H-indazole 97%. AChemBlock.

-

(2012). Solid-phase synthesis of 4,7,8-trisubstituted 1,2,3,4-tetrahydro-benzo[e][6][16]diazepin-5-ones. PubMed.

- (2001).

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. asianpubs.org [asianpubs.org]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 10. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 12. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Ethynyl-Indazole Scaffold: A Technical Guide to Synthesis, Derivatization, and Application of 5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in Modern Drug Discovery

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold for its ability to interact with a multitude of biological targets, particularly protein kinases.[1][2] This technical guide provides an in-depth exploration of a specific, highly versatile indazole intermediate: 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. We will dissect the synthetic rationale for its construction, provide detailed, field-proven protocols for its synthesis and subsequent derivatization, and discuss its application in the development of potent and selective therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Introduction: The Strategic Importance of the Indazole Core

Indazole-containing derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[3][4] The indazole structure can be considered a bioisostere of indole, offering a hydrogen bond donor (N-H) and an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing affinity for target proteins.[1] This unique electronic configuration makes the indazole scaffold a frequent feature in approved drugs and clinical candidates, such as the antiemetic Granisetron and the multi-kinase inhibitor Axitinib.[5]

The focus of this guide, the 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, is a strategically designed intermediate. The ethynyl group at the C5-position is a particularly valuable functional handle. It can participate in a variety of powerful coupling reactions, most notably the Sonogashira coupling, allowing for the introduction of diverse aryl and heteroaryl moieties.[6] Furthermore, the terminal alkyne itself can serve as a critical pharmacophoric element, forming key interactions within the active sites of target enzymes. The tetrahydropyran (THP) group at the N1-position serves as a robust protecting group, ensuring regiochemical control during synthesis and allowing for selective deprotection under mild acidic conditions to reveal the N-H for further interaction or derivatization.

This guide will provide a comprehensive overview of the synthesis of this key intermediate and its subsequent elaboration into libraries of potential drug candidates.

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The synthesis of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a multi-step process that requires careful control of reaction conditions. The following protocol is a validated pathway, starting from the commercially available 6-bromo-1H-indazole.

Overall Synthetic Workflow

The logical flow of the synthesis is designed to first protect the more reactive N1 position of the indazole, followed by iodination at the C3 position to provide a handle for further reactions, and finally Sonogashira coupling to introduce the key ethynyl group.

Caption: Synthetic workflow for 5-ethynyl-3-iodo-1-(THP)-1H-indazole.

Detailed Experimental Protocols

Step 1: N1-Protection of 6-Bromo-1H-indazole

-

Rationale: Protection of the indazole N-H is crucial to prevent side reactions in subsequent steps and to direct substitution to the desired positions. The THP group is chosen for its stability under a range of reaction conditions and its ease of removal.

-

Protocol:

-

To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM), add p-toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by Thin Layer Chromatography (TLC).[6]

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

-

Step 2: C3-Iodination

-

Rationale: Introduction of an iodine atom at the C3 position provides a versatile handle for subsequent cross-coupling reactions. N-Iodosuccinimide (NIS) is an effective and relatively mild iodinating agent for this transformation.

-

Protocol:

-

Dissolve 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in dimethylformamide (DMF).

-

Add N-iodosuccinimide (NIS) (1.5 eq) to the solution.[6]

-

Stir the reaction mixture at room temperature for 4 hours.

-

Pour the reaction mixture into water and add a saturated aqueous solution of ammonium chloride.

-

The resulting precipitate is filtered, washed with water, and dried under vacuum to afford 6-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as a solid.[6]

-

Step 3 & 4: Sonogashira Coupling and Desilylation

-

Rationale: The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. Using a silyl-protected alkyne prevents self-coupling and other side reactions. The silyl group is then easily removed.

-

Protocol:

-

To a solution of 6-bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in a mixture of triethylamine (TEA) and an appropriate solvent like THF, add ethynyltrimethylsilane (1.2 eq).

-

Add copper(I) iodide (CuI) (0.05 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.025 eq).

-

Stir the reaction at room temperature for 5 hours.

-

After the coupling reaction is complete, add potassium carbonate (2.0 eq) and methanol to the reaction mixture to effect in-situ desilylation.

-

Stir for an additional 2 hours at room temperature.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the final product, 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

-

Biological Applications and Derivatization Strategies

The 5-ethynyl-1-(THP)-1H-indazole core is a versatile starting point for the synthesis of potent kinase inhibitors and other targeted therapies. The ethynyl group can be further elaborated, or it can act as a key binding element.

Role as a Kinase Hinge-Binder

Many kinase inhibitors derive their potency and selectivity from interactions with the "hinge" region of the kinase active site. The indazole scaffold is a well-established hinge-binding motif.[7] The N-H group (after deprotection of the THP group) can act as a hydrogen bond donor, while the pyrazole nitrogen can act as an acceptor, mimicking the adenine portion of ATP.

Caption: Indazole core interacting with the kinase hinge region.

Derivatization via Sonogashira Coupling

The primary utility of the 5-ethynyl group is its role in Sonogashira cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the C5 position, enabling extensive Structure-Activity Relationship (SAR) studies.

General Protocol for Derivatization:

-

Combine 5-ethynyl-1-(THP)-1H-indazole (1.0 eq) and the desired aryl or heteroaryl halide (1.1 eq) in a suitable solvent system (e.g., DMF/TEA).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

Heat the reaction mixture (typically 60-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Work up the reaction by diluting with water and extracting with an organic solvent.

-

Purify the resulting coupled product by column chromatography.

-

If desired, the THP protecting group can be removed by treatment with a mild acid (e.g., p-TsOH in methanol or HCl in dioxane) to yield the final N-H indazole derivative.

Case Study: Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. A series of 3-ethynyl-1H-indazoles have been synthesized and shown to inhibit key components of this pathway, including PI3K, PDK1, and mTOR.[8][9] Although the ethynyl group is at the C3 position in this reported series, the synthetic logic and the role of the ethynyl moiety are directly applicable.

In one study, compound 10 (structure not shown, but a 3-ethynyl-1H-indazole derivative) demonstrated an IC₅₀ of 361 nM against PI3Kα.[8] This highlights the potential of the ethynyl-indazole scaffold in developing potent kinase inhibitors.

Table 1: Representative Biological Activity of Ethynyl-Indazole Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| C05 | PLK4 | < 0.1 | MCF-7 (Breast) | 0.979 | [6] |

| Compound 10 | PI3Kα | 361 | - | - | [8] |

| Compound 9f | - | - | HCT116 (Colorectal) | 14.3 | [10] |

This table compiles data from various indazole derivatives to illustrate the potential of the scaffold; not all compounds are 5-ethynyl derivatives but demonstrate the activity of related structures.

Conclusion and Future Perspectives

The 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole scaffold is a high-value intermediate for modern drug discovery. Its synthesis is robust and scalable, and the strategic placement of the ethynyl group provides a versatile handle for the generation of diverse chemical libraries. The demonstrated success of related indazole derivatives, particularly as kinase inhibitors, underscores the potential of this core structure.[11] Future work will likely focus on the exploration of novel coupling partners in the Sonogashira reaction to probe new areas of chemical space and on the application of this scaffold to a broader range of biological targets beyond kinases. The systematic approach to synthesis and derivatization outlined in this guide provides a solid foundation for these future endeavors.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

-

Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. [Link]

-

Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal for Scientific Research & Development. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

-

Synthesis and biological activities of a novel series of indazole derivatives. ResearchGate. [Link]

-

Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]

-

Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. National Center for Biotechnology Information. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

-

Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. National Center for Biotechnology Information. [Link]

-

Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed. [Link]

-

Novel (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides as histone deacetylase inhibitors: design, synthesis and structure–activity relationships. RSC Publishing. [Link]

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information. [Link]

-

Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway. PubMed. [Link]

-

Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. caribjscitech. [Link]

-

Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

-

Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. [Link]

-

(PDF) Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. ajrconline.org [ajrconline.org]

- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

Melting point and physical characteristics of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

An In-Depth Technical Guide to the Physicochemical Characterization of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Abstract

This technical guide provides a comprehensive framework for the determination and validation of the melting point and key physical characteristics of the novel heterocyclic compound, 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it establishes a robust, field-proven methodology for the empirical characterization of new chemical entities. We will explore the causality behind experimental choices, from preliminary assessment to advanced spectroscopic confirmation, ensuring a self-validating system of analysis. This guide is grounded in authoritative protocols and emphasizes scientific integrity at every step of the characterization workflow.

Introduction: The Significance of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] The title compound, 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, is a synthetically versatile intermediate. The ethynyl group at the C5 position serves as a reactive handle for "click chemistry" and other coupling reactions, enabling the construction of more complex molecular architectures.[4] The tetrahydropyran (THP) group at the N1 position is a common protecting group for the indazole nitrogen, enhancing stability and solubility in organic solvents while being readily removable under acidic conditions.

A precise understanding of the physical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective use in drug discovery and development. The melting point, in particular, serves as a crucial indicator of purity. Variations in the melting point can signify the presence of impurities, residual solvents, or polymorphic forms, all of which can have profound implications for reaction outcomes, biological activity, and material handling.

As of the date of this guide, a specific melting point for 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is not prominently reported in publicly accessible literature. Therefore, this document outlines the definitive experimental procedure for its determination and validation. Based on structurally similar compounds, such as other N-THP protected indazoles and solid ethynyl-substituted aromatics, it is anticipated to be a crystalline solid at room temperature, likely appearing as a white to pale-yellow powder.[5][6]

Predicted and Experimentally Determined Physical Characteristics

The initial characterization of a new compound involves a combination of theoretical prediction and direct observation. The following table summarizes the key physical parameters for 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole and the methodologies for their determination.

| Parameter | Predicted Value / State | Methodology for Determination | Significance |

| Physical State | Crystalline Solid | Visual Inspection at Standard Temperature and Pressure (STP) | Essential for handling, storage, and formulation. |

| Appearance | White to pale-yellow powder | Visual Inspection against a white background | Provides a preliminary check for gross impurities or degradation. |

| Melting Point | Not yet reported | Capillary Melting Point Apparatus (e.g., Mel-Temp)[7] | A sharp melting range (0.5-1.0°C) is a primary indicator of high purity. |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water. | Qualitative solubility testing in a panel of standard solvents. | Critical for selecting appropriate solvents for reaction, purification, and analysis (e.g., HPLC, NMR). |

| Molecular Formula | C₁₄H₁₄N₂O | --- | --- |

| Molecular Weight | 226.28 g/mol | --- | --- |

Experimental Protocols: A Self-Validating Workflow

The integrity of physical data hinges on the purity of the sample. Therefore, the characterization workflow must be designed as a self-validating system, where spectroscopic analysis confirms the identity and purity of the material for which the physical properties are being determined.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow of operations, starting from the synthesized material to the final, validated data.

Caption: Workflow for the characterization of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Detailed Protocol for Melting Point Determination

The determination of a sharp melting point is a cornerstone of compound characterization.[8][9] An impure sample will exhibit a depressed and broadened melting range.

Objective: To accurately determine the melting point range of a highly pure sample of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Apparatus:

-

Calibrated digital melting point apparatus (e.g., Mel-Temp or similar).

-

Glass capillary tubes (one end sealed).

-

Spatula and watch glass.

Procedure:

-

Sample Preparation:

-

Place a small amount (10-20 mg) of the dry, purified compound onto a clean watch glass.

-

Thoroughly crush the sample into a fine powder using a spatula. This ensures uniform heat transfer.[10]

-

Dip the open end of a capillary tube into the powder.

-

Gently tap the sealed end of the tube on a hard surface to pack the powder down to a height of 2-3 mm.[7] Proper packing is crucial to avoid air pockets that interfere with accurate measurement.[9]

-

-

Initial Rapid Determination:

-

Insert the packed capillary into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting temperature.[7]

-

Record the temperature at which the substance first begins to liquefy.

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare two more capillary samples.

-

Insert a new sample and heat the block to about 15 °C below the approximate melting point.

-

Reduce the heating rate to a slow 1-2 °C/min. This slow rate is essential for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Continue heating slowly and record the temperature (T₂) at which the last solid crystal melts.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation:

-

Repeat the accurate determination with a second sample. The two measured ranges should agree within 1 °C. A pure compound is expected to have a sharp melting range of 0.5-1.0 °C.

-

Spectroscopic and Chromatographic Validation

Physical property measurements are only meaningful if the identity and purity of the compound are unequivocally confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for unambiguous structure elucidation of organic compounds.[11][12][13][14] For 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, both ¹H and ¹³C NMR are essential.

-

¹H NMR: Will confirm the presence of all protons and their connectivity. Key expected signals include the ethynyl proton (a singlet), distinct aromatic protons on the indazole ring, and the characteristic signals for the THP protecting group.

-

¹³C NMR: Will confirm the carbon skeleton, including the two alkyne carbons and the carbons of the heterocyclic and protecting group systems.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[15]

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

-

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 227.28. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula to within a few parts per million.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a non-volatile organic compound.[16]

-

Methodology: A reversed-phase C18 column with a gradient elution (e.g., water/acetonitrile mobile phase) is typically effective for indazole derivatives.

-

Validation Criterion: The sample used for melting point determination must show a purity of ≥99% by HPLC (area under the curve) to ensure the measured value is representative of the pure compound.

Conclusion

The physicochemical characterization of a novel compound like 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a systematic process that integrates multiple analytical techniques. While a definitive melting point is established through careful, repeated measurement using a calibrated apparatus, its validity rests upon the rigorous confirmation of the compound's structure and purity via NMR, MS, and HPLC. This integrated, self-validating workflow ensures the generation of reliable and reproducible data, which is fundamental to advancing research and development in medicinal chemistry.

References

- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.

- (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

- Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore.

- Melting point determin

- Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.

- Determination Of Melting Point Of An Organic Compound. BYJU'S.

- Determination of Melting Point of An Organic Compound | PDF. Scribd.

- Video: Melting Point Determin

- Class 11 Chemistry Determination Of Melting Point Experiment. Vedantu.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.

- Synthesis and biological evaluation of indazole deriv

- Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Sign

- 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid. CymitQuimica.

- 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 97%. AChemBlock.

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm

- Synthesis molecular docking and DFT studies on novel indazole derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Detection of Alkynes via Click Chemistry with a Brominated Coumarin Azide by Simultaneous Fluorescence and Isotopic Signatures in Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid | 1000576-23-7 [sigmaaldrich.com]

- 6. 5-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole 97% | CAS: 1698028-42-0 | AChemBlock [achemblock.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

- 10. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 15. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]

- 16. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Sonogashira Coupling of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Authored by: Gemini, Senior Application Scientist

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction has found extensive use in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3] These application notes provide a comprehensive technical guide for performing the Sonogashira coupling using 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, a key building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step protocol, and provide insights into parameter optimization and troubleshooting. The indazole moiety is a privileged scaffold in drug discovery, and its functionalization via C-C bond formation is of significant interest to researchers in the field.[4][5] The use of a tetrahydropyran (THP) group for N-1 protection of the indazole ring is a common strategy to ensure regioselectivity and stability during cross-coupling reactions.[6][7]

Mechanistic Rationale: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9] Understanding this mechanism is paramount for rational optimization and troubleshooting of the reaction.

-

The Palladium Cycle: This is the primary cross-coupling cycle. It begins with the active Pd(0) species undergoing oxidative addition with the aryl or vinyl halide (Ar-X), forming a Pd(II) complex. This step activates the halide partner.

-

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[8] In the presence of a base, the terminal alkyne is deprotonated, and it reacts with the Cu(I) salt (e.g., CuI) to form a highly reactive copper(I) acetylide intermediate.

-

Transmetalation: This is the crucial step where the two cycles intersect. The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst and forming an alkynyl-Pd(II) complex. This is often the rate-determining step of the overall reaction.[9]

-

Reductive Elimination: The final step involves the cis-trans isomerization of the alkynyl-Pd(II) complex, followed by reductive elimination. This step forms the desired C(sp²)-C(sp) bond of the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The presence of copper accelerates the reaction, allowing it to proceed under milder conditions (such as at room temperature) compared to copper-free alternatives.[1][3] However, a key side reaction to be aware of is the copper-catalyzed oxidative homocoupling of the alkyne (Glaser coupling), which can lead to undesired diyne byproducts.[3] This is mitigated by maintaining a strictly inert (oxygen-free) atmosphere throughout the reaction.

Experimental Design & Key Parameters

The success of the Sonogashira coupling hinges on the careful selection of several key parameters.

| Parameter | Recommended Reagents & Conditions | Rationale & Expert Insights |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | PdCl₂(PPh₃)₂ is often preferred due to its higher air stability compared to Pd(PPh₃)₄.[9] The catalyst loading should be minimized to reduce costs and residual metal contamination, but higher loadings may be necessary for less reactive aryl bromides or chlorides. |

| Copper (I) Co-catalyst | Copper(I) Iodide (CuI) (0.5-5 mol%) | CuI is the most common and effective co-catalyst. Its role is to form the copper acetylide intermediate, which is critical for the transmetalation step.[8] The presence of copper allows the reaction to proceed at milder temperatures. |

| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | An amine base is required to deprotonate the terminal alkyne.[10] It also serves to neutralize the HX acid formed during the catalytic cycle. Often, the amine can be used as the solvent or co-solvent. |

| Ligand | Triphenylphosphine (PPh₃) | Phosphine ligands are crucial for stabilizing the palladium center, preventing its precipitation as palladium black, and modulating its reactivity.[9] Often, the catalyst (e.g., PdCl₂(PPh₃)₂) already contains the necessary ligands. Additional ligand may sometimes be beneficial. |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | The solvent must be able to dissolve all reactants and be compatible with the reaction conditions. THF is a good general-purpose solvent. DMF can be useful for less soluble substrates. The reaction is often run in a mixture of the solvent and the amine base. |

| Atmosphere | Inert (Argon or Nitrogen) | This is critical. Oxygen promotes the undesirable Glaser homocoupling of the alkyne, leading to diyne byproducts and reduced yields of the desired product.[3] All reagents and the reaction vessel must be thoroughly deoxygenated. |

| Temperature | Room Temperature to 50 °C | The THP-protected indazole alkyne is generally reactive, and the coupling with aryl iodides or activated aryl bromides should proceed efficiently at room temperature.[1] For less reactive halides, gentle heating may be required. |

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with a generic aryl iodide.

Materials and Reagents:

-

5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)

-

Aryl Iodide or Bromide (1.1 - 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) Iodide [CuI] (1.5 mol%)

-

Triphenylphosphine [PPh₃] (4 mol%) (Optional, but recommended)

-

Anhydrous Tetrahydrofuran (THF)